molecular formula C15H24N2O3 B1459485 Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate CAS No. 853941-34-1

Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate

Cat. No. B1459485
Key on ui cas rn: 853941-34-1
M. Wt: 280.36 g/mol
InChI Key: AOIBIXJDIRVIJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07977332B2

Procedure details

This compound was made in a manner analogous to that set forth in Step D of Example 5, using 3.0 grams (0.022 mole) of 4-methoxybenzaldehyde, 3.6 grams (0.022 mole) of N-(2-aminoethyl)(tert-butoxy)carboxamide (known compound), 7.0 grams (0.033 mole) of sodium triacetoxyborohydride and 5.3 grams (0.044 mole) of magnesium sulfate in 30 mL of 1,2-dichloroethane. The reaction product was purified with column chromatography on silica gel. Elution was accomplished using mixtures of 2% to 5% methanol in methylene chloride as eluants. Appropriate fractions were combined and concentrated under reduced pressure, yielding 0.72 gram of the subject compound. The NMR spectrum was consistent with the proposed structure. The reaction was repeated to obtain additional material.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
5.3 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.[NH2:11][CH2:12][CH2:13][NH:14][C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].S([O-])([O-])(=O)=O.[Mg+2]>ClCCCl>[C:18]([O:17][C:15]([NH:14][CH2:13][CH2:12][NH:11][CH2:7][C:6]1[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[O:16])([CH3:21])([CH3:20])[CH3:19] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
NCCNC(=O)OC(C)(C)C
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Four
Name
Quantity
5.3 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction product was purified with column chromatography on silica gel
WASH
Type
WASH
Details
Elution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCNCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: CALCULATEDPERCENTYIELD 11.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.